molecular formula C14H16N2O3 B2613168 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1790890-10-6

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2613168
CAS RN: 1790890-10-6
M. Wt: 260.293
InChI Key: QGDIICDRCVFMCT-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one, also known as AZD7762, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Scientific Research Applications

Synthesis of Heterocyclic Systems

One application involves the synthesis of precursors for heterocyclic cis-β-amino alcohols through intramolecular amidoalkylation of 4-hydroxyoxazolidin-2-ones. This reaction facilitates the formation of novel and rare heterocyclic systems such as substituted 1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-ones in high yields under mild conditions (Chernysheva et al., 2013).

Diastereoselective Synthesis

Another study highlights the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines from phenylalanine using Katritzky’s benzotriazole method. This process yields key structural features of the alkaloid quinocarcin, demonstrating the compound's role in complex molecular architecture construction (Koepler et al., 2004).

Chiral Auxiliary in Reissert Reactions

The compound also finds application as a chiral auxiliary in diastereoselective Reissert-type reactions. This enables the determination of stereochemistry in complex organic molecules, as evidenced in the synthesis of (2S)-1-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-1,2-dihydroquinoline-2-carbonitrile (Evain et al., 2002).

Synthesis of Polyureas

Furthermore, cyclic pseudoureas derived from oxazolidinones are used to synthesize main-chain-type and pendant-type polyureas. This demonstrates the compound's utility in polymer science for creating materials with potential applications in various industries (Miyamoto et al., 1995).

Antimicrobial Agent Synthesis

The compound's derivatives have been explored for their potential as antimicrobial agents. This is part of ongoing efforts to find new treatments for bacterial infections, indicating the broader pharmaceutical applications of such compounds (Devi et al., 2013).

Mechanism of Action

properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(10-16-7-8-19-14(16)18)15-6-5-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDIICDRCVFMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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